2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “2-Phenyl-2-[4-(trifluoromethyl)phenyl]ethanamine hydrochloride”, the SMILES string is [H]Cl.NCC(C1=CC=CC=C1)C(C=C2)=CC=C2C(F)(F)F and the InChI key is JMADIELKAFSJFY-UHFFFAOYSA-N .Scientific Research Applications
Antiamoebic Activity
2-[4-(Difluoromethyl)phenyl]ethanamine hydrochloride derivatives have been studied for their antiamoebic activities. A series of compounds, including those with N-substituted ethanamine, were synthesized and tested against the HM1: IMSS strain of Entamoeba histolytica. Some compounds showed better activity than the standard drug metronidazole, indicating potential for antiamoebic applications (Zaidi et al., 2015).
Biocidal and Corrosion Inhibition Properties
2-[4-(Difluoromethyl)phenyl]ethanamine hydrochloride has been used in biocidal applications, specifically in recirculating cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Enriched Isotope Preparation
Studies have involved the preparation of enriched isotopes of derivatives of 2-[4-(Difluoromethyl)phenyl]ethanamine hydrochloride. These preparations are significant for research in various fields, including pharmacology and materials science (Yilmaz & Shine, 1988).
Synthesis of Medical Intermediates
2-[4-(Difluoromethyl)phenyl]ethanamine hydrochloride is a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. Novel synthetic routes for this intermediate have been developed, highlighting its importance in pharmaceutical manufacturing (Luo et al., 2008).
Antiestrogen Properties
Research on the crystal structure of compounds related to 2-[4-(Difluoromethyl)phenyl]ethanamine hydrochloride has revealed potential antiestrogen properties. These studies contribute to understanding the molecular basis of drug-receptor interactions and can inform the development of new therapeutic agents (Hempel et al., 2000).
Properties
IUPAC Name |
2-[4-(difluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c10-9(11)8-3-1-7(2-4-8)5-6-12;/h1-4,9H,5-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQMIVCPZYKOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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